A-86929 - 171961-95-8

A-86929

Catalog Number: EVT-1574899
CAS Number: 171961-95-8
Molecular Formula: C18H21NO2S
Molecular Weight: 315.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

A-86929 is a selective dopamine D1 receptor agonist that has garnered attention for its potential therapeutic applications, particularly in the treatment of Parkinson's disease. This compound is characterized by its high affinity for dopamine D1 receptors and is notable for its full intrinsic activity relative to dopamine itself. The exploration of A-86929 has involved extensive structure-activity relationship studies aimed at identifying its functional selectivity and bias towards β-arrestin signaling pathways.

Source and Classification

A-86929 was developed as part of a series of compounds aimed at understanding and enhancing the pharmacological properties of dopamine receptor agonists. It belongs to the class of catecholamine derivatives, specifically designed to target D1 dopamine receptors. The compound has been synthesized and evaluated in various studies, including those focusing on its efficacy in animal models of Parkinson's disease, where it has demonstrated significant behavioral effects.

Synthesis Analysis
  1. Formation of the Core Structure: Initial steps focus on constructing the tetracyclic core using techniques such as Evans aziridination.
  2. Functional Group Modifications: Various substitutions are introduced to enhance receptor binding and selectivity, including modifications on the thiophene ring and nitrogen centers.
  3. Purification: The process is streamlined to require minimal chromatographic purification, which is crucial for maintaining efficiency in large-scale synthesis.

These methods emphasize the importance of structural modifications in achieving desired pharmacological profiles.

Molecular Structure Analysis

The molecular structure of A-86929 can be described as follows:

  • Chemical Formula: C19H24N2O3S
  • Molecular Weight: 364.47 g/mol
  • Structural Features: The compound contains a thiophene ring, a catechol moiety, and a nitrogen-containing heterocycle, which contribute to its binding affinity for dopamine D1 receptors.

The stereochemistry plays a significant role in its biological activity, with different enantiomers exhibiting varying effects on receptor activation .

Chemical Reactions Analysis

A-86929 undergoes various chemical reactions that are critical for its synthesis and functional evaluation:

  1. Substitution Reactions: Modifications on the thiophene ring are achieved through palladium-mediated coupling reactions.
  2. Cyclization Reactions: Key cyclization steps are utilized to form the tetracyclic structure essential for receptor binding.
  3. Evaluation of Binding Affinity: In vitro assays assess the compound's ability to stimulate G-protein signaling pathways via cyclic adenosine monophosphate levels .

These reactions highlight the intricate design required to optimize A-86929's pharmacological properties.

Mechanism of Action

The mechanism of action of A-86929 primarily involves its interaction with dopamine D1 receptors. Upon binding, it activates these receptors, leading to increased intracellular signaling cascades associated with dopamine neurotransmission. Specifically:

  • G-Protein Coupling: A-86929 facilitates G-protein activation, which subsequently influences cyclic adenosine monophosphate production.
  • β-Arrestin Pathway Activation: Although primarily G-protein biased, some studies indicate that certain analogs may exhibit weak bias towards β-arrestin signaling pathways .

This dual mechanism underscores the potential for developing biased ligands that selectively engage different signaling pathways.

Physical and Chemical Properties Analysis

A-86929 exhibits several notable physical and chemical properties:

  • Solubility: It demonstrates variable solubility depending on the solvent system used; typically soluble in organic solvents.
  • Stability: The compound is stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Melting Point: Specific melting point data should be obtained from experimental evaluations as it varies with purity.

These properties are essential for determining optimal formulation strategies for therapeutic applications.

Applications

A-86929 has significant scientific uses, particularly in pharmacological research focused on dopamine receptor modulation. Key applications include:

  1. Parkinson's Disease Treatment: Its ability to activate D1 receptors suggests potential utility in alleviating motor symptoms associated with Parkinson's disease .
  2. Research Tool: A-86929 serves as a valuable tool for studying dopamine receptor signaling mechanisms and developing new therapeutic agents targeting similar pathways .
  3. Biased Agonist Studies: It contributes to ongoing research into biased agonism at dopamine receptors, which may lead to more selective therapies with reduced side effects.

Properties

CAS Number

171961-95-8

Product Name

A-86929

IUPAC Name

(1S,10R)-15-propyl-14-thia-11-azatetracyclo[8.7.0.02,7.013,17]heptadeca-2,4,6,13(17),15-pentaene-4,5-diol

Molecular Formula

C18H21NO2S

Molecular Weight

315.4 g/mol

InChI

InChI=1S/C18H21NO2S/c1-2-3-11-7-13-17(22-11)9-19-14-5-4-10-6-15(20)16(21)8-12(10)18(13)14/h6-8,14,18-21H,2-5,9H2,1H3/t14-,18+/m1/s1

InChI Key

REHAKLRYABHSQJ-KDOFPFPSSA-N

SMILES

CCCC1=CC2=C(S1)CNC3C2C4=CC(=C(C=C4CC3)O)O

Synonyms

2-propyl-4,5,5a,6,7,11b-hexahydro-3-thia-5-azacyclopent-1-ena(c)phenanthrene-9,10-diol
4,5,5a,6,7,11b-hexahydro-2-propyl-3-thia-5-azacyclopent-1-ena(c)phenanthrene-9,10-diol
A 86929
A-86929

Canonical SMILES

CCCC1=CC2=C(S1)CNC3C2C4=CC(=C(C=C4CC3)O)O

Isomeric SMILES

CCCC1=CC2=C(S1)CN[C@H]3[C@H]2C4=CC(=C(C=C4CC3)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.